5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with an appropriate amine and an alcohol. One common method is as follows:
Starting Materials: Phthalic anhydride, 3-aminopropanol, and a suitable solvent such as ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 80-100°C.
Procedure: Phthalic anhydride is dissolved in ethanol, and 3-aminopropanol is added dropwise to the solution. The mixture is then heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, filtering off any precipitate, and recrystallizing the solid from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 5-amino-2-(3-oxopropyl)-1H-isoindole-1,3(2H)-dione.
Reduction: The major product is 5-amino-2-(3-hydroxypropyl)-1H-isoindoline.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-(3-hydroxypropyl)-1H-isoindoline
- 5-amino-2-(3-oxopropyl)-1H-isoindole-1,3(2H)-dione
- 5-amino-2-(3-hydroxypropyl)-1H-isoindole
Uniqueness
5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-amino-2-(3-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O3/c12-7-2-3-8-9(6-7)11(16)13(10(8)15)4-1-5-14/h2-3,6,14H,1,4-5,12H2 |
InChI Key |
PMPQICKJLRRTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)CCCO |
Origin of Product |
United States |
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